molecular formula C19H34F3O3PS B3174283 Tricyclohexylphosphonium trifluoromethanesulfonate CAS No. 952649-12-6

Tricyclohexylphosphonium trifluoromethanesulfonate

Cat. No.: B3174283
CAS No.: 952649-12-6
M. Wt: 430.5 g/mol
InChI Key: HIELZYUTOPSKJX-UHFFFAOYSA-N
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Description

Tricyclohexylphosphonium trifluoromethanesulfonate is a heterocyclic organic compound with the molecular formula [(C6H11)3PH]+CF3SO3-. It is commonly used in organic synthesis and research due to its unique chemical properties .

Scientific Research Applications

Tricyclohexylphosphonium trifluoromethanesulfonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for various transformations.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

Tricyclohexylphosphonium trifluoromethanesulfonate is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, clothing, eye protection, and face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for tricyclohexylphosphonium trifluoromethanesulfonate involves the reaction of tricyclohexylphosphine with trifluoromethanesulfonic acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature until the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylphosphonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Mechanism of Action

The mechanism of action of tricyclohexylphosphonium trifluoromethanesulfonate involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This allows it to participate in various chemical reactions by accepting electron pairs from nucleophiles. The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and proteins, leading to the formation of stable complexes .

Properties

IUPAC Name

tricyclohexylphosphanium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELZYUTOPSKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34F3O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952649-12-6
Record name Tricyclohexyl phosphonium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricyclohexylphosphonium trifluoromethanesulfonate
Reactant of Route 2
Tricyclohexylphosphonium trifluoromethanesulfonate
Reactant of Route 3
Tricyclohexylphosphonium trifluoromethanesulfonate
Reactant of Route 4
Tricyclohexylphosphonium trifluoromethanesulfonate
Reactant of Route 5
Tricyclohexylphosphonium trifluoromethanesulfonate
Reactant of Route 6
Tricyclohexylphosphonium trifluoromethanesulfonate

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